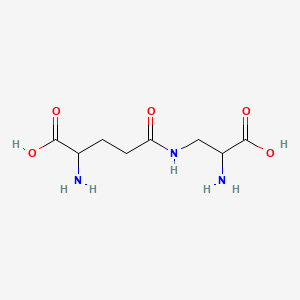

N-gamma-Glutamyldiaminopropionic acid

Description

Properties

CAS No. |

86860-76-6 |

|---|---|

Molecular Formula |

C8H15N3O5 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-amino-5-[(2-amino-2-carboxyethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C8H15N3O5/c9-4(7(13)14)1-2-6(12)11-3-5(10)8(15)16/h4-5H,1-3,9-10H2,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

DASYMHXJHPKJKE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NCC(C(=O)O)N)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Biosynthesis via Nonribosomal Peptide Synthetase (NRPS)

N-γ-Glutamyldiaminopropionic acid is biosynthesized through a pathway involving the assembly of L-diaminopropionic acid (L-DAP) and L-glutamic acid by a novel nonribosomal peptide synthetase (NRPS). This NRPS is characterized by:

- A classical adenylation (A) domain that activates the amino acid substrate.

- A peptidyl carrier protein (PCP) domain that covalently binds the activated monomer.

- Unusual C-terminal domains consisting of seven transmembrane helices surrounding three tandem soluble domains, which catalyze peptide bond formation and polymer elongation.

This NRPS structure is unique and shares similarities with poly(ε-L-lysine) synthetase, suggesting a common mechanism for homopoly(amino acid) synthesis.

The biosynthesis process involves:

- Activation of L-glutamic acid by ATP.

- Synthesis of L-diaminopropionic acid by two enzymes homologous to cysteine synthetase and ornithine cyclodeaminase.

- Assembly of L-DAP into the polymer by the NRPS enzyme complex.

This enzymatic route has been elucidated through genetic, biochemical, and fermentation studies, with optimized fermentation conditions yielding up to 9.6 g/L of the polymer.

Fermentation and Extraction

The microbial fermentation of strains such as Streptomyces albulus PD-1 produces N-γ-Glutamyldiaminopropionic acid or related polymers. The fermentation broth undergoes several purification steps:

- Acidification with trichloroacetic acid (TCA) to pH 3.0–4.0.

- Addition of diatomite as a sorbent to remove impurities.

- Filtration to remove proteins and other solids.

- Ultrafiltration using membranes with molecular weight cut-offs (MWCO) of 10,000 to 100,000 Da to concentrate the product and remove small molecular impurities.

- Ethanol precipitation to isolate the polymer, followed by vacuum drying to obtain a purified powder with high purity (~95.5%).

Chemical Synthesis Methods

While enzymatic biosynthesis is the primary natural route, chemical synthesis of N-γ-Glutamyldiaminopropionic acid or its analogs can be achieved through peptide coupling techniques:

- Use of protected amino acid derivatives such as N-phthaloyl-L-glutamic acid anhydride.

- Coupling with diaminopropionic acid under controlled conditions in dry solvents like dimethylformamide (DMF).

- Reaction monitoring by thin-layer chromatography (TLC) over 24–72 hours.

- Purification by ion-exchange chromatography and characterization by NMR and mass spectrometry.

This method allows the synthesis of oligo-γ-glutamyl derivatives, which are model compounds for enzymatic studies and can be adapted for N-γ-Glutamyldiaminopropionic acid preparation.

Comparative Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Biosynthesis | Fermentation → NRPS-mediated polymerization → Extraction & purification | High specificity, environmentally friendly | Requires microbial culture and optimization |

| Fermentation & Extraction | Acidification → Diatomite filtration → Ultrafiltration → Ethanol precipitation | High purity product, scalable | Multi-step process, requires careful control |

| Chemical Synthesis | Coupling of protected amino acids in organic solvent → Purification | Precise control over structure | Time-consuming, requires protection/deprotection steps |

Research Findings and Optimization

- The NRPS responsible for polymerization has a unique domain architecture, which is critical for the iterative assembly of the polymer chain.

- Optimized fermentation parameters such as pH and dissolved oxygen significantly improve yield and purity.

- Ultrafiltration membranes with specific MWCO values effectively remove impurities while concentrating the product.

- Ethanol precipitation is a gentle method to isolate the polymer without denaturation or degradation.

- Chemical synthesis methods provide valuable model compounds for studying enzyme activity and polymer structure but are less practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-gamma-Glutamyldiaminopropionic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-gamma-Glutamyldiaminopropionic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Studied for its role in enzymatic reactions involving gamma-glutamyl transferases.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity.

Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses .

Mechanism of Action

The mechanism of action of N-gamma-Glutamyldiaminopropionic acid involves its interaction with gamma-glutamyl transferases, which catalyze the transfer of the gamma-glutamyl group to various acceptor molecules. This process is crucial in the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence cellular redox states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glutathione (γ-L-Glutamyl-L-cysteinylglycine)

Glutathione is a tripeptide with a γ-glutamyl bond, analogous to N-γ-glutamyldiaminopropionic acid. Key differences include:

- Biological Roles: Glutathione is central to cellular defense against oxidative stress, while N-γ-glutamyldiaminopropionic acid’s role is less defined, possibly restricted to niche metabolic pathways in specific organisms.

γ-Glutamylcysteine

This dipeptide precursor to glutathione shares the γ-glutamyl linkage but differs in its terminal residue (cysteine vs. diaminopropionic acid).

Other γ-Glutamyl Peptides

Compounds like γ-glutamyltaurine and γ-glutamylmethionine exhibit similar linkages but diverge in biological functions.

Analytical Challenges and Methodological Insights

The provided evidence highlights methodologies relevant to glycoconjugate analysis (e.g., glycomics and proteoglycan sequencing) . For instance, deep sequencing of proteoglycans could theoretically be adapted to study γ-glutamyl peptide linkages, though this remains speculative.

Q & A

Q. How can N-γ-glutamyldiaminopropionic acid be synthesized and characterized for biochemical studies?

Methodological Answer: Synthesis typically involves enzymatic or chemical conjugation of glutamic acid and β-alanine derivatives. For enzymatic methods, γ-glutamyltransferases are employed under controlled pH (7.0–7.5) and temperature (37°C) to ensure regioselectivity . Chemical synthesis may use carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous conditions. Characterization requires HPLC with UV detection (λ = 210 nm) and tandem mass spectrometry (MS/MS) to confirm molecular weight (C₈H₁₅N₃O₅; MW 233.22 g/mol) and structural integrity. NMR (¹H and ¹³C) is critical for verifying stereochemistry and purity (>95%) .

Q. What are the standard analytical techniques for quantifying N-γ-glutamyldiaminopropionic acid in biological matrices?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation involves protein precipitation (acetonitrile:methanol, 3:1) followed by solid-phase extraction (C18 columns). Calibration curves (1–100 ng/mL) with deuterated internal standards (e.g., d₃-β-alanine) improve accuracy. For tissue-specific quantification, microdialysis techniques paired with high-resolution MS are recommended, as described in neurochemical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-γ-glutamyldiaminopropionic acid across studies?

Methodological Answer: Discrepancies often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or sample purity. A meta-analysis framework should include:

Data Normalization: Adjust for differences in molar concentrations and exposure times.

Batch Effect Correction: Use statistical tools (e.g., ComBat in R) to harmonize data from multiple labs.

Orthogonal Assays: Validate findings with complementary methods (e.g., SPR for binding affinity vs. functional assays).

Cross-referencing with databases like PubChem (CID 24853325) ensures consistency in compound identity .

Q. What strategies optimize the stability of N-γ-glutamyldiaminopropionic acid in long-term biochemical assays?

Methodological Answer: Stability challenges stem from hydrolysis of the γ-glutamyl bond. Mitigation strategies include:

- pH Optimization: Maintain pH 6.5–7.0 to minimize acid/base-catalyzed degradation.

- Lyophilization: Store lyophilized powder at -80°C under argon to prevent oxidation.

- Additive Screening: Use cryoprotectants (trehalose, 5% w/v) or chelating agents (EDTA, 1 mM) in aqueous solutions. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using Arrhenius modeling .

Q. How can N-γ-glutamyldiaminopropionic acid be integrated into PICO frameworks for translational research?

Methodological Answer: Apply the PICO (Population, Intervention, Comparison, Outcome) model:

- Population: Neuronal cell lines (e.g., SH-SY5Y) or rodent models with glutamate dysregulation.

- Intervention: Dose-response studies (0.1–10 µM) to assess neuroprotective effects.

- Comparison: Benchmark against known glutamyl-dipeptides (e.g., γ-glutamylcysteine).

- Outcome: Quantify changes in oxidative stress markers (GSH/GSSG ratio) via enzymatic cycling assays. FINER criteria (Feasible, Novel, Ethical, Relevant) ensure alignment with translational goals .

Experimental Design Considerations

Q. What controls are essential when studying N-γ-glutamyldiaminopropionic acid in enzyme inhibition assays?

Methodological Answer: Include:

Negative Controls: Heat-inactivated enzymes or buffer-only reactions.

Positive Controls: Known inhibitors (e.g., acivicin for γ-glutamyltransferases).

Blank Subtraction: Correct for non-specific absorbance (e.g., at 340 nm in NADPH-coupled assays).

Dose-response curves (IC₅₀ calculations) require triplicate runs with coefficient of variation (CV) <15% .

Q. How should researchers address batch-to-batch variability in synthesized N-γ-glutamyldiaminopropionic acid?

Methodological Answer: Implement Quality-by-Design (QbD) principles:

- Critical Quality Attributes (CQAs): Purity (>98%), residual solvents (<0.1% DMF).

- Process Parameters: Monitor reaction time (24–48 hr), stirring rate (200 rpm).

- Statistical Tools: Use ANOVA to compare batches and PCA for multivariate analysis of impurity profiles .

Data Interpretation Challenges

Q. How to differentiate N-γ-glutamyldiaminopropionic acid’s direct effects from metabolite interference in metabolomic studies?

Methodological Answer: Employ stable isotope tracing (¹³C-labeled compound) to track metabolic fate. Pair with time-course sampling (0–24 hr) and pathway analysis tools (MetaboAnalyst 5.0). Confirm findings via knockout models (e.g., CRISPR-edited γ-glutamyltransferase genes) .

Q. What statistical methods are robust for analyzing non-linear dose responses in N-γ-glutamyldiaminopropionic acid bioactivity studies?

Methodological Answer: Use four-parameter logistic (4PL) models (Hill equation) for sigmoidal curves. Compare AIC values to assess goodness-of-fit. For non-monotonic responses, segmented regression or machine learning (random forests) identifies inflection points. Open-source platforms like GraphPad Prism or R (drc package) are recommended .

Literature and Citation Guidance

Q. How to systematically review existing literature on N-γ-glutamyldiaminopropionic acid while avoiding unreliable sources?

Methodological Answer: Use PubMed/Embase with filters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.